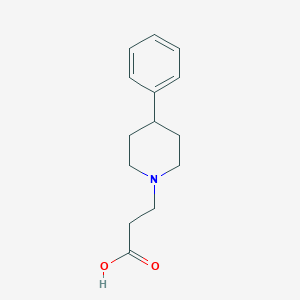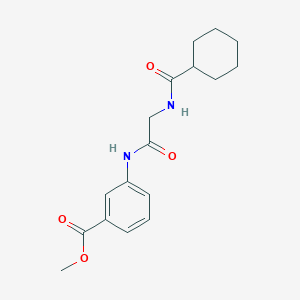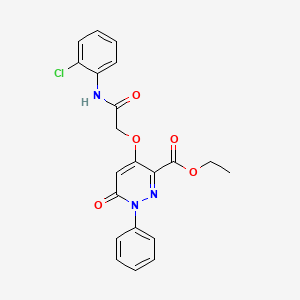
3-(4-Phenylpiperidin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Phenylpiperidin-1-yl)propanoic acid, also known as PPP, is a chemical compound that belongs to the family of piperidine derivatives. PPP has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Analgesic Activity
Research has identified the synthesis and potential of certain compounds related to 3-(4-Phenylpiperidin-1-yl)propanoic acid in analgesic applications. Specifically, studies have shown that these compounds exhibit significant analgesic properties (Bell & Hyne, 1986).
Polybenzoxazine Synthesis
In the field of materials science, 3-(4-Phenylpiperidin-1-yl)propanoic acid derivatives have been explored as renewable building blocks for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is significant for developing sustainable alternatives to conventional materials (Trejo-Machin et al., 2017).
Synthesis of Monocyclic-2-Azetidinones
The compound has been used as a ketene source in synthesizing monocyclic-2-azetidinones, demonstrating controlled diastereoselectivity in the reaction. This is notable in the context of organic synthesis and pharmaceutical compound development (Behzadi et al., 2015).
Corrosion Inhibition
In another application, derivatives of 3-(4-Phenylpiperidin-1-yl)propanoic acid have been synthesized and characterized as corrosion inhibitors for mild steel. This research is pivotal in the field of material science and engineering for preventing corrosion-related damages (Srivastava et al., 2017).
Urease Inhibition
Research has also been conducted on novel indole-based scaffolds derived from 3-(4-Phenylpiperidin-1-yl)propanoic acid for their potent inhibitory action against the urease enzyme. This is crucial in the development of therapeutic agents (Nazir et al., 2018).
Anti-inflammatory Activities
Compounds synthesized from 3-(4-Phenylpiperidin-1-yl)propanoic acid have been found to exhibit anti-inflammatory activities, highlighting their potential therapeutic applications (Ren et al., 2021).
properties
IUPAC Name |
3-(4-phenylpiperidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14(17)8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFBEIXCOOOWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenylpiperidin-1-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2S,5S,7R,8R,9R,10S,11R,18R)-7,10-Diacetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] acetate](/img/structure/B2993774.png)
![8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2993777.png)
![N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2993778.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2993780.png)



![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2993784.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2993785.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2993788.png)

![(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid](/img/structure/B2993792.png)
![ethyl 6-acetyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2993794.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide](/img/structure/B2993795.png)